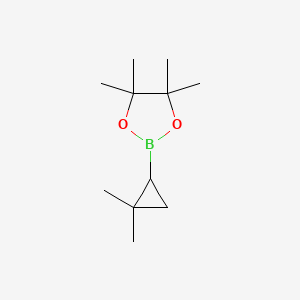
rac-(1r,4r)-4-(propan-2-yl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“rac-(1r,4r)-4-(propan-2-yl)cyclohexan-1-amine” is a chiral amine compound with potential applications in various fields such as organic synthesis, pharmaceuticals, and materials science. The compound features a cyclohexane ring substituted with an isopropyl group and an amine group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(1r,4r)-4-(propan-2-yl)cyclohexan-1-amine” typically involves the following steps:
Cyclohexane Derivative Preparation: Starting from cyclohexanone, the compound can be synthesized through a series of reactions including reduction, alkylation, and amination.
Reduction: Cyclohexanone is reduced to cyclohexanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Alkylation: The cyclohexanol is then alkylated with isopropyl halide in the presence of a base like potassium carbonate.
Amination: The final step involves the conversion of the alkylated product to the amine using reagents like ammonia or amines under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of “this compound” may involve continuous flow processes and catalytic methods to enhance yield and efficiency. Catalysts such as palladium or nickel may be used to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated amines or hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Cyclohexanone derivatives.
Reduction: Saturated amines or hydrocarbons.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of certain enzymes due to its amine group.
Biochemical Studies: Used in studies involving amine interactions with biological molecules.
Medicine
Pharmaceuticals: Potential precursor for the synthesis of drugs targeting neurological conditions.
Industry
Materials Science: Used in the production of polymers and advanced materials.
Mechanism of Action
The mechanism by which “rac-(1r,4r)-4-(propan-2-yl)cyclohexan-1-amine” exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds and ionic interactions, influencing the activity of biological molecules and pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: Similar structure but lacks the isopropyl group.
Isopropylamine: Similar structure but lacks the cyclohexane ring.
N-methylcyclohexylamine: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
“rac-(1r,4r)-4-(propan-2-yl)cyclohexan-1-amine” is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
23775-42-0 |
|---|---|
Molecular Formula |
C9H19N |
Molecular Weight |
141.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



